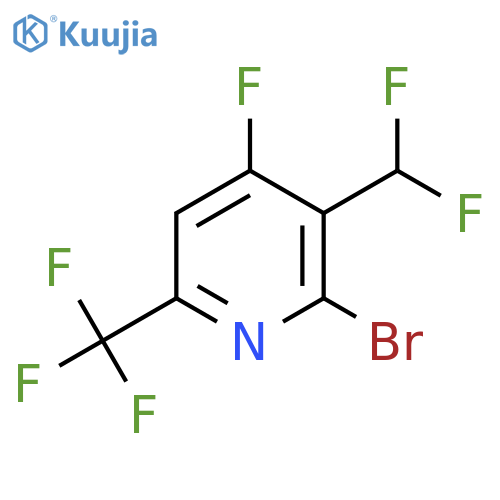

Cas no 1806829-81-1 (2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine)

2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H2BrF6N/c8-5-4(6(10)11)2(9)1-3(15-5)7(12,13)14/h1,6H

- InChIKey: NOGOWQXGZREADD-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(F)F)C(=CC(C(F)(F)F)=N1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 220

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 12.9

2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029062045-250mg |

2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine |

1806829-81-1 | 97% | 250mg |

$979.20 | 2022-03-31 | |

| Alichem | A029062045-1g |

2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine |

1806829-81-1 | 97% | 1g |

$2,920.40 | 2022-03-31 | |

| Alichem | A029062045-500mg |

2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine |

1806829-81-1 | 97% | 500mg |

$1,646.30 | 2022-03-31 |

2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine 関連文献

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridineに関する追加情報

Research Brief on 2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine (CAS: 1806829-81-1)

The compound 2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine (CAS: 1806829-81-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the importance of fluorinated pyridine derivatives in medicinal chemistry, owing to their ability to enhance metabolic stability, bioavailability, and binding affinity to target proteins. The presence of multiple fluorine atoms and a bromine substituent in 2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine makes it a promising candidate for the development of novel agrochemicals and pharmaceuticals. Researchers have explored its utility as a key intermediate in the synthesis of more complex molecules, particularly in the context of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via a multi-step halogenation and fluorination process. The authors reported a yield of 78% under optimized conditions, with high purity confirmed by NMR and mass spectrometry. The study also investigated the compound's reactivity in cross-coupling reactions, which are critical for the construction of diverse chemical libraries for high-throughput screening.

In terms of biological activity, preliminary in vitro assays have shown that 2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine exhibits moderate inhibitory effects against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a scaffold for developing new antibiotics, particularly in the face of rising antimicrobial resistance. Additionally, molecular docking studies have indicated that the compound may interact with the ATP-binding site of several kinases, opening avenues for cancer research.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Future research directions may include structural modifications to improve solubility and reduce toxicity, as well as in vivo studies to validate its therapeutic potential. Collaborative efforts between chemists and biologists will be essential to fully exploit the capabilities of this versatile molecule.

In conclusion, 2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine represents a valuable addition to the toolkit of medicinal chemists. Its unique combination of halogen and fluorine substituents offers numerous opportunities for drug development, and ongoing research is expected to uncover further applications in the coming years. This brief underscores the need for continued investment in the exploration of fluorinated heterocycles as a means to address unmet medical needs.

1806829-81-1 (2-Bromo-3-(difluoromethyl)-4-fluoro-6-(trifluoromethyl)pyridine) 関連製品

- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)

- 1805158-85-3(Methyl 5-chloro-2-cyano-3-ethylphenylacetate)

- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)

- 1803684-51-6(Methyl 5-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)

- 1566900-76-2(2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)

- 2171730-01-9(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetyl}piperidine-2-carboxylic acid)

- 887197-01-5(N-(3-chlorophenyl)methyl-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide)

- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)

- 2580190-39-0(4,4-difluoro-3-(methylamino)butanoic acid)

- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)